Cas no 7693-77-8 (5-phenyl-1,3-oxazolidin-2-one)

5-phenyl-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- Resedine
- 5-Phenyl-2-oxazolidone
- 5-phenyl-1,3-oxazolidin-2-one
- 5-phenyl-2-Oxazolidinone
- (+/-)-5-phenyl-2-oxazolidinone
- 2-Oxazolidinone,5-phenyl
- 5-phenyl-2-oxo-1,3-oxazolidine
- 5-phenyl-4,5-dihydrooxazol-2-one
- 5-phenyl-oxazolidin-2-one
- N-Benzyl-S-proline
- J-517923
- SCHEMBL4429
- 5-Phenyl-4,5-dihydro-1,3-oxazol-2-ol
- EN300-64843
- MFCD01747962
- FT-0659440
- NCGC00385917-01!5-phenyl-1,3-oxazolidin-2-one
- ARILQDNHZGKJBK-UHFFFAOYSA-N
- 2-Oxazolidinone, 5-phenyl-
- SY043174
- BS-49386
- DTXSID40998215
- CS-0455553
- AKOS006239546
- A838907
- 5-Phenyloxazolidin-2-one
- 5-Phenyl-1,3-oxazolidin-2-one (~90%)
- E78601
- 7693-77-8
- 60426-44-0
- DB-075213
-
- MDL: MFCD01747962
- インチ: InChI=1S/C9H9NO2/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
- InChIKey: ARILQDNHZGKJBK-UHFFFAOYSA-N
- ほほえんだ: O=C1OC(CN1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 163.06300
- どういたいしつりょう: 163.063329
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.195
- ふってん: 407 °C at 760 mmHg
- フラッシュポイント: 407 °C at 760 mmHg
- 屈折率: 1.548
- PSA: 38.33000
- LogP: 1.79630
5-phenyl-1,3-oxazolidin-2-one セキュリティ情報
5-phenyl-1,3-oxazolidin-2-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-phenyl-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D323003-1g |
5-Phenyloxazolidin-2-one |
7693-77-8 | 95% | 1g |
$450 | 2024-08-03 | |
Ambeed | A160323-250mg |
5-Phenyloxazolidin-2-one |
7693-77-8 | 97% | 250mg |
$18.0 | 2025-02-24 | |
TRC | P322063-10mg |
5-phenyl-1,3-oxazolidin-2-one |
7693-77-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-64843-0.25g |
5-phenyl-1,3-oxazolidin-2-one |
7693-77-8 | 95% | 0.25g |
$212.0 | 2023-02-13 | |
Enamine | EN300-64843-0.5g |
5-phenyl-1,3-oxazolidin-2-one |
7693-77-8 | 95% | 0.5g |
$334.0 | 2023-02-13 | |
TRC | P322063-100mg |
5-Phenyl-1,3-oxazolidin-2-one (~90%) |
7693-77-8 | 100mg |
$ 88.00 | 2023-09-06 | ||
TRC | P322063-50mg |
5-phenyl-1,3-oxazolidin-2-one |
7693-77-8 | 50mg |
$ 160.00 | 2022-06-03 | ||
TRC | P322063-1g |
5-Phenyl-1,3-oxazolidin-2-one (~90%) |
7693-77-8 | 1g |
$ 574.00 | 2023-09-06 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY043174-1g |
5-Phenyloxazolidin-2-one |
7693-77-8 | ≥95% | 1g |
¥375.00 | 2024-07-09 | |
Aaron | AR00G4HR-250mg |
Resedine |
7693-77-8 | 97% | 250mg |
$15.00 | 2025-01-24 |
5-phenyl-1,3-oxazolidin-2-one 関連文献
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1. Carbon dioxide fixation forming oxazolidone coupled with a thiol/Fe4S4 cluster redox systemMasato Kodaka,Takenori Tomohiro,Ah Lek Lee,Hiroaki(Yohmei) Okuno J. Chem. Soc. Chem. Commun. 1989 1479
-
2. Carbon dioxide utilization with C–N bond formation: carbon dioxide capture and subsequent conversionZhen-Zhen Yang,Liang-Nian He,Jiao Gao,An-Hua Liu,Bing Yu Energy Environ. Sci. 2012 5 6602
-
3. 1,3-Oxazolidin-2-ones from 1H-aziridines by a novel stratagem which mimics the direct insertion of CO2Malcolm R. Banks,J. I. G. Cadogan,Ian Gosney,Philip K. G. Hodgson,Dian E. Thomson J. Chem. Soc. Perkin Trans. 1 1991 961
-
4. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acidsElena Arvanitis,Holger Ernst,Alice A. LudwigéD’Souza,Andrew J. Robinson,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1998 521
-
5. Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolatesShamim Azam,Alice A. D'Souza,Peter B. Wyatt J. Chem. Soc. Perkin Trans. 1 1996 621
-
J. R. Lewis Nat. Prod. Rep. 1990 7 365
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5-phenyl-1,3-oxazolidin-2-oneに関する追加情報
5-phenyl-1,3-oxazolidin-2-one (CAS 7693-77-8): A Versatile Scaffold in Medicinal Chemistry
5-phenyl-1,3-oxazolidin-2-one is a key member of the oxazolidinone chemical family, characterized by its five-membered ring structure containing one oxygen and one nitrogen atom. This molecule, with the CAS number 7693-77-8, has emerged as a critical building block in the development of antibacterial agents, anti-inflammatory drugs, and neuroprotective compounds. Its unique oxazolidinone ring system provides a versatile platform for structural modifications, enabling the synthesis of diverse bioactive derivatives. Recent advances in medicinal chemistry have highlighted its potential in targeting multidrug-resistant pathogens and inflammatory signaling pathways.
The 5-phenyl-1,3-oxazolidin-2-one scaffold exhibits a rigid, planar structure that facilitates molecular interactions with biological targets. Its synthetic accessibility has been further enhanced through asymmetric catalytic methods and metathesis reactions, allowing for the efficient preparation of functionalized oxazolidinones. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound show improved cell permeability and target selectivity compared to traditional beta-lactam antibiotics, positioning it as a promising lead molecule for antimicrobial drug discovery.
Recent research has focused on the pharmacokinetic properties of 5-phenyl-1,3-oxazolidin-2-one derivatives. A 2024 study in Drug Discovery Today reported that modifications to the phenyl substituent significantly enhance metabolic stability and blood-brain barrier penetration, which is critical for neurodegenerative disease therapy. These findings underscore the importance of structure-activity relationship (SAR) analysis in optimizing the therapeutic potential of this scaffold.
The synthetic versatility of 5-phenyl-1,3-oxazolidin-2-one has been further demonstrated through click chemistry approaches. Researchers have successfully incorporated fluorinated groups and electron-deficient heterocycles into the oxazolidinone ring, resulting in compounds with enhanced antimicrobial activity against Gram-negative bacteria. These modifications have been shown to improve drug resistance profiles by targeting efflux pump mechanisms in bacterial pathogens.
Advances in computational modeling have provided new insights into the molecular interactions of 5-phenyl-1,3-oxazolidin-2-one derivatives. A 2023 study using molecular dynamics simulations revealed that the oxazolidinone ring forms stable hydrogen bonds with protease active sites, a property that has been exploited in the design of antiviral agents targeting RNA-dependent RNA polymerases. These findings highlight the potential of this scaffold in antiviral drug development.
The pharmacological applications of 5-phenyl-1,3-oxazolidin-2-one extend beyond antimicrobial therapy. Recent studies have explored its role in anti-inflammatory mechanisms, particularly in modulating NF-κB signaling pathways. A 2024 publication in Pharmacological Research demonstrated that derivatives of this compound inhibit pro-inflammatory cytokine production by interfering with IKK complex activation, making them potential candidates for chronic inflammatory diseases such as rheumatoid arthritis.
Environmental and industrial applications of 5-phenyl-1,3-oxazolidin-2-one have also been investigated. Its chemical stability and low reactivity make it suitable for use in polymer synthesis and coating materials. Researchers have developed biodegradable polymers based on this scaffold, which show promise in drug delivery systems and nanotechnology applications. These developments highlight the broad utility of this compound beyond its pharmaceutical applications.
Despite its advantages, challenges remain in the large-scale production of 5-phenyl-1,3-oxazolidin-2-one derivatives. Current green chemistry approaches focus on reducing energy consumption and hazardous byproducts during synthesis. A 2023 study in Green Chemistry introduced a microwave-assisted method that significantly improves reaction efficiency while minimizing waste generation. These innovations are critical for the sustainable development of this important chemical scaffold.
The 5-phenyl-1,3-oxazzolidin-2-one scaffold continues to attract significant attention in both academic and industrial research. Its unique structural features and functional versatility make it an attractive platform for the development of novel therapeutics across multiple disease indications. Ongoing studies in drug discovery and materials science are likely to expand its applications even further, solidifying its position as a key component in modern medicinal chemistry.
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